1,1,2,2-Tetrachloro-3,4-bis(dichloromethylene)cyclobutane
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Overview
Description
1,1,2,2-Tetrachloro-3,4-bis(dichloromethylene)cyclobutane is a chemical compound with the molecular formula C6Cl8 It is known for its unique structure, which includes multiple chlorine atoms attached to a cyclobutane ring
Preparation Methods
The synthesis of 1,1,2,2-Tetrachloro-3,4-bis(dichloromethylene)cyclobutane involves several steps. One common method includes the reaction of cyclobutane derivatives with chlorinating agents under controlled conditions. Industrial production methods often utilize large-scale chlorination processes to achieve high yields of the compound .
Chemical Reactions Analysis
1,1,2,2-Tetrachloro-3,4-bis(dichloromethylene)cyclobutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated by-products.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the removal of chlorine atoms.
Substitution: The compound can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Scientific Research Applications
1,1,2,2-Tetrachloro-3,4-bis(dichloromethylene)cyclobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex chlorinated compounds.
Biology: Research studies have explored its potential as a biochemical probe to study enzyme interactions.
Medicine: The compound’s unique structure makes it a candidate for drug development, especially in designing molecules with specific biological activities.
Mechanism of Action
The mechanism by which 1,1,2,2-Tetrachloro-3,4-bis(dichloromethylene)cyclobutane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple chlorine atoms allow it to form strong bonds with target molecules, influencing their activity and function. Pathways involved in these interactions include covalent bonding and non-covalent interactions .
Comparison with Similar Compounds
1,1,2,2-Tetrachloro-3,4-bis(dichloromethylene)cyclobutane can be compared with other chlorinated cyclobutane derivatives:
1,2-Dichloro-3,4-bis(dichloromethylene)cyclobutane: This compound has fewer chlorine atoms and exhibits different reactivity and applications.
3,4-Bis(dichloromethylene)-1,2-dichloro-1-cyclobutene: Another similar compound with distinct structural and chemical properties.
The uniqueness of this compound lies in its high chlorine content and the resulting chemical stability and reactivity, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
1680-65-5 |
---|---|
Molecular Formula |
C6Cl8 |
Molecular Weight |
355.7 g/mol |
IUPAC Name |
1,1,2,2-tetrachloro-3,4-bis(dichloromethylidene)cyclobutane |
InChI |
InChI=1S/C6Cl8/c7-3(8)1-2(4(9)10)6(13,14)5(1,11)12 |
InChI Key |
WNYCWKSFQDZCCY-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(Cl)Cl)C(=C(Cl)Cl)C(C1(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
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